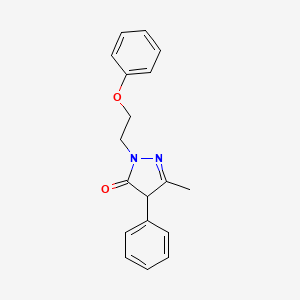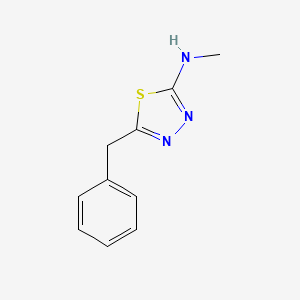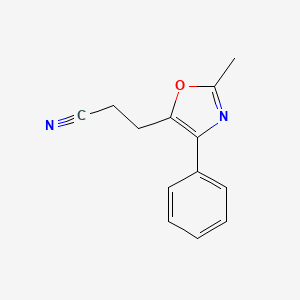![molecular formula C28H25NO B12901825 Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl- CAS No. 629643-11-4](/img/structure/B12901825.png)
Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine is a complex organic compound belonging to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine typically involves a [3 + 2] cycloaddition reaction. One common method includes the reaction of nitrosoarenes with alkenes or alkynes. For instance, a catalyst-free three-component reaction involving nitrosoarenes, haloalkynes, and maleimides can be employed . This reaction proceeds via a 1,2-halo migration and cycloaddition cascade, providing an efficient and environmentally benign route to isoxazolidines.
Industrial Production Methods
Industrial production of isoxazolidines often involves scalable and cost-effective methods. One-pot three-component reactions using readily available starting materials such as diazo compounds, nitrosoarenes, and alkenes have been developed . These methods offer high yields, excellent functional group compatibility, and regio- and diastereoselectivity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: Isoxazolidines can be oxidized to form isoxazoles.
Reduction: Reduction of isoxazolidines can lead to the formation of amines.
Substitution: Isoxazolidines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Isoxazoles
Reduction: Amines
Substitution: Substituted isoxazolidines
Aplicaciones Científicas De Investigación
3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine has several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development due to their ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine involves its interaction with specific molecular targets. Isoxazolidines can act as inhibitors of enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazoles: Similar in structure but contain an oxygen atom in place of the nitrogen atom in the isoxazolidine ring.
Oxazolidines: Five-membered rings containing both nitrogen and oxygen atoms, but with different substitution patterns.
Isoxazolines: Unsaturated analogues of isoxazolidines, containing a double bond in the ring.
Uniqueness
3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
629643-11-4 |
|---|---|
Fórmula molecular |
C28H25NO |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-5-phenyl-3-(4-phenylphenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C28H25NO/c1-21-9-8-14-26(19-21)29-27(20-28(30-29)25-12-6-3-7-13-25)24-17-15-23(16-18-24)22-10-4-2-5-11-22/h2-19,27-28H,20H2,1H3 |
Clave InChI |
STAPOHCBRJJQLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(CC(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12901749.png)


![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)




![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)



